2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a unique combination of a bromothiophene ring, a triazole ring, and an acetamide group
Preparation Methods
The synthesis of 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This is achieved by cyclization of the corresponding hydrazinecarbothioamide with an appropriate acyl chloride.
Introduction of the bromothiophene moiety: This step involves the reaction of the triazole intermediate with 4-bromothiophene-2-carboxylic acid or its derivatives.
S-alkylation: The final step involves the S-alkylation of the triazole-thiol intermediate with an appropriate alkylating agent, such as allyl bromide, to introduce the N-(prop-2-en-1-yl)acetamide group
Chemical Reactions Analysis
2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the bromothiophene moiety.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole and bromothiophene moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromothiophene moiety can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide include:
2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide: This compound has a bromophenyl group instead of a bromothiophene group, which may result in different biological activities.
2-{[5-(4-chlorothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide: The presence of a chlorine atom instead of a bromine atom can alter the compound’s reactivity and interactions with biological targets.
2-{[5-(4-methylthiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide:
Properties
CAS No. |
828279-29-4 |
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Molecular Formula |
C12H13BrN4OS2 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H13BrN4OS2/c1-3-4-14-10(18)7-20-12-16-15-11(17(12)2)9-5-8(13)6-19-9/h3,5-6H,1,4,7H2,2H3,(H,14,18) |
InChI Key |
ACEJOFAMWOMRTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC=C)C2=CC(=CS2)Br |
Origin of Product |
United States |
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